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molecular formula C12H11ClN2O3 B8772143 methyl N-[(5-chloro-1H-indol-2-yl)carbonyl]glycinate

methyl N-[(5-chloro-1H-indol-2-yl)carbonyl]glycinate

Cat. No. B8772143
M. Wt: 266.68 g/mol
InChI Key: BTPZWJDICBQQOS-UHFFFAOYSA-N
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Patent
US06277877B1

Procedure details

Glycine methyl ester hydrochloride (50 mmol) and 5-chloro-1H-indole-2-carboxylic acid (50 mmol) were coupled according to procedure A, substituting the following workup: the reaction mixture was stirred in ethyl acetate (250 mL), hexanes (50 mL) and 1N NaOH (50 mL) and the suspension was filtered. The solid was washed with 1N NaOH, 1N HCl, with water, ethyl acetate, and dried: Yield 11.5 g, 86%; mp 252-254° C. with decomposition;
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:7])[CH2:5][NH2:6].[Cl:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][C:13]([C:18](O)=[O:19])=[CH:12]2>C(OCC)(=O)C>[CH3:2][O:3][C:4](=[O:7])[CH2:5][NH:6][C:18]([C:13]1[NH:14][C:15]2[C:11]([CH:12]=1)=[CH:10][C:9]([Cl:8])=[CH:17][CH:16]=2)=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
50 mmol
Type
reactant
Smiles
Cl.COC(CN)=O
Step Two
Name
Quantity
50 mmol
Type
reactant
Smiles
ClC=1C=C2C=C(NC2=CC1)C(=O)O
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
hexanes (50 mL) and 1N NaOH (50 mL) and the suspension was filtered
WASH
Type
WASH
Details
The solid was washed with 1N NaOH, 1N HCl, with water, ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
COC(CNC(=O)C=1NC2=CC=C(C=C2C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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